Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Catalog No.
S518689
CAS No.
43067-01-2
M.F
C17H18ClNO4
M. Wt
335.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihyd...

CAS Number

43067-01-2

Product Name

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3

InChI Key

REIGLQUFMMOAFU-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

Amlodipine besilate impurity G

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC

Description

The exact mass of the compound Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is 335.0924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Impurity in Amlodipine Besylate

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been identified as an impurity (designated impurity G) in Amlodipine Besylate, a medication commonly prescribed for high blood pressure and angina []. Research efforts are directed at understanding the formation and mitigation of this impurity during the manufacturing process of Amlodipine Besylate []. This is crucial for ensuring the quality and safety of the final drug product.

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic chemical compound characterized by the molecular formula C23H22ClNO6C_{23}H_{22}ClNO_6 and a molecular weight of approximately 455.9 g/mol. This compound is recognized primarily as an impurity in Amlodipine Besilate, a medication widely used for managing hypertension and angina pectoris. The structure features a dihydropyridine ring, which is crucial for its biological activity, particularly in calcium channel modulation.

As a close structural relative to amlodipine, Amlodipine Related Compound C might possess calcium channel blocking activity. Amlodipine acts by selectively blocking L-type calcium channels in vascular smooth muscle, leading to relaxation of blood vessels and a decrease in blood pressure []. However, the specific mechanism of action of this compound and its interaction with calcium channels require further investigation.

  • Oxidation: This compound can be oxidized to yield pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to its dihydropyridine form using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorophenyl group allows for nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions

The reactions typically require specific conditions tailored to the desired transformation, including temperature control and solvent selection.

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant biological activity due to its structural similarity to calcium channel blockers. It acts primarily by inhibiting the influx of calcium ions through L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism aligns with the pharmacological profile of Amlodipine, suggesting potential therapeutic implications in cardiovascular medicine .

The synthesis of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step processes starting from readily available precursors. A common method includes:

  • Formation of Intermediate: Reacting 2-chlorobenzoyl chloride with 4-hydroxybenzaldehyde to produce 4-(2-chlorobenzoyloxy)benzaldehyde.
  • Final Product Formation: This intermediate is then reacted with dimethyl acetylenedicarboxylate and ammonia to yield the final compound .

Industrial production often optimizes these methods for yield and purity through techniques such as recrystallization and chromatography.

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate finds applications in various fields:

  • Pharmaceutical Research: It serves as a reference standard and impurity marker in the quality control of Amlodipine Besilate.
  • Biological Studies: The compound is investigated for its potential effects on calcium channels and related cardiovascular applications.
  • Drug Development: Ongoing research aims to explore its therapeutic potential in treating hypertension and other cardiovascular diseases .

Several compounds share structural similarities with Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Notable examples include:

Compound NameStructureKey Features
AmlodipineContains a dihydropyridine ring like the target compoundWidely used calcium channel blocker with established efficacy
NifedipineSimilar dihydropyridine structureAnother calcium channel blocker used for hypertension
FelodipineDihydropyridine derivativeKnown for longer duration of action compared to Amlodipine

Uniqueness

The unique aspects of Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate lie in its specific chlorine substitution and ester functionalities that may influence its pharmacological profile differently than other dihydropyridines. Its role as an impurity in Amlodipine Besilate also sets it apart from other compounds within this class .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Exact Mass

335.0924

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LWR56J17GQ

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

43067-01-2

Wikipedia

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dates

Modify: 2023-08-15
1: Hanon O, Caillard L, Chaussade E, Hernandorena I, Boully C. Blood pressure-lowering efficacy of indapamide SR/amlodipine combination in older patients with hypertension: A post hoc analysis of the NESTOR trial (Natrilix SR vs Enalapril in Hypertensive Type 2 Diabetics With Microalbuminuria). J Clin Hypertens (Greenwich). 2017 Oct;19(10):965-972. doi: 10.1111/jch.13053. Epub 2017 Jul 18. PubMed PMID: 28721700.
2: Shirley M, McCormack PL. Perindopril/amlodipine (Prestalia(®)): a review in hypertension. Am J Cardiovasc Drugs. 2015 Oct;15(5):363-70. doi: 10.1007/s40256-015-0144-1. Review. PubMed PMID: 26341621.
3: Son H, Lee D, Lim LA, Jang SB, Roh H, Park K. Development of a pharmacokinetic interaction model for co-administration of simvastatin and amlodipine. Drug Metab Pharmacokinet. 2014;29(2):120-8. Epub 2013 Aug 20. PubMed PMID: 23965645.
4: Rakugi H, Ogihara T, Miyata Y, Sasai K, Totsuka N. Evaluation of the efficacy and tolerability of combination therapy with candesartan cilexetil and amlodipine besilate compared with candesartan cilexetil monotherapy and amlodipine besilate monotherapy in Japanese patients with mild-to-moderate essential hypertension: a multicenter, 12-week, randomized, double-blind, placebo-controlled, parallel-group study. Clin Ther. 2012 Apr;34(4):838-48. doi: 10.1016/j.clinthera.2012.02.015. Epub 2012 Mar 21. PubMed PMID: 22440192.

Explore Compound Types